molecular formula C9H12N2O2 B12974050 4-Methoxy-3,5-dimethylpicolinamide

4-Methoxy-3,5-dimethylpicolinamide

Cat. No.: B12974050
M. Wt: 180.20 g/mol
InChI Key: RVUXVCOHUAEHOB-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpicolinamide is an organic compound belonging to the class of picolinamides It is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 3 and 5 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethylpicolinamide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with suitable reagents to introduce the amide functionality. One common method involves the catalytic hydrogenation of 4-methoxy-3,5-dimethylpyridine derivatives . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,5-dimethylpicolinic acid.

    Reduction: Formation of 4-methoxy-3,5-dimethylpicolinamine.

    Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3,5-dimethylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylpicolinamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3,5-dimethylpicolinamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-methoxy-3,5-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-5-4-11-7(9(10)12)6(2)8(5)13-3/h4H,1-3H3,(H2,10,12)

InChI Key

RVUXVCOHUAEHOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(=O)N

Origin of Product

United States

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